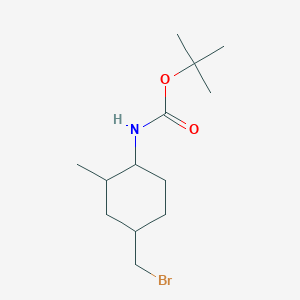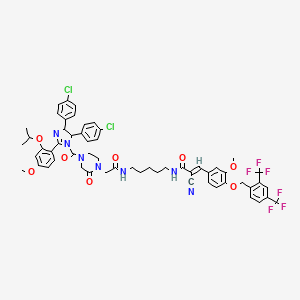
3-(3-Bromophenyl)-2,2-difluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(3-bromophényl)-2,2-difluoropropanoïque est un composé organique qui comporte un atome de brome lié à un cycle phényle, qui est lui-même relié à un groupement acide propanoïque avec deux atomes de fluor en position alpha
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-(3-bromophényl)-2,2-difluoropropanoïque implique généralement plusieurs étapes. Une méthode courante commence par la bromation d’un précurseur approprié, tel que l’acide 3-bromophénylpropanoïque.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l’utilisation de catalyseurs efficaces, le contrôle de la température et des techniques de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(3-bromophényl)-2,2-difluoropropanoïque peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres nucléophiles dans les réactions de substitution.
Oxydation et réduction : Le composé peut participer à des réactions d’oxydoréduction, modifiant l’état d’oxydation des atomes de brome ou de fluor.
Réactions de couplage : Il peut être utilisé dans des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone.
Réactifs et conditions courantes
Substitution : Des réactifs comme l’iodure de sodium (NaI) dans l’acétone peuvent faciliter l’échange d’halogène.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) peuvent être utilisés.
Couplage : Des catalyseurs au palladium et des acides boroniques sont couramment utilisés dans les réactions de couplage de Suzuki-Miyaura.
Principaux produits
Les principaux produits formés dépendent des réactions spécifiques. Par exemple, dans une réaction de substitution, l’atome de brome peut être remplacé par un atome d’iode, résultant en l’acide 3-(3-iodophényl)-2,2-difluoropropanoïque.
Applications de la recherche scientifique
L’acide 3-(3-bromophényl)-2,2-difluoropropanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou comme sonde dans des dosages biochimiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme par lequel l’acide 3-(3-bromophényl)-2,2-difluoropropanoïque exerce ses effets dépend de son interaction avec les cibles moléculaires. La présence d’atomes de brome et de fluor peut influencer la réactivité du composé et son affinité de liaison aux enzymes ou aux récepteurs. Ces interactions peuvent moduler les voies biochimiques, conduisant à des résultats thérapeutiques ou industriels souhaités.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(3-bromophényl)propanoïque : Il n’a pas les atomes de fluor, ce qui se traduit par des propriétés chimiques et une réactivité différentes.
Acide 3-(3-iodophényl)-2,2-difluoropropanoïque : Structure similaire mais avec de l’iode au lieu du brome, ce qui peut affecter sa réactivité et ses applications.
Unicité
L’acide 3-(3-bromophényl)-2,2-difluoropropanoïque est unique en raison de la combinaison d’atomes de brome et de fluor, qui confèrent des propriétés chimiques distinctes. Cela le rend précieux dans des applications de synthèse et des études de recherche spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C9H7BrF2O2 |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
Clé InChI |
OIVNYWWRVWLPNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


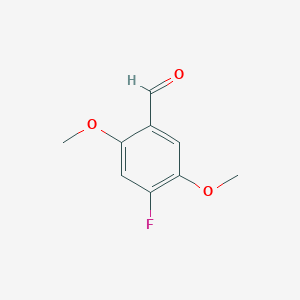
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
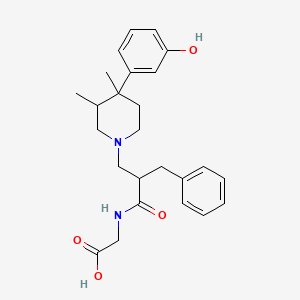
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
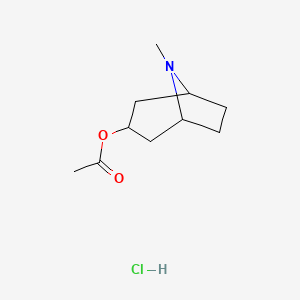
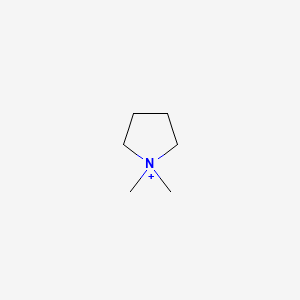
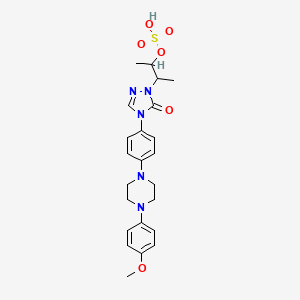
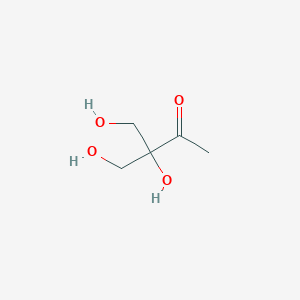
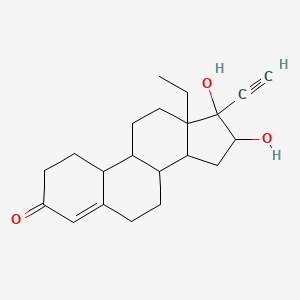
![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
